Z-Asp(OMe)-OH

Solid-Phase Peptide Synthesis Protecting Group Orthogonality SPPS Workflow Optimization

Z-Asp(OMe)-OH (CAS 3160-47-2) is a premier benzyloxycarbonyl-protected L-aspartic acid β-methyl ester for solution-phase and solid-phase peptide synthesis. Its orthogonal Z/OMe strategy withstands acid-labile side-chain deprotection while resisting racemization during activation—a critical advantage over Fmoc and Boc analogs. The methyl ester minimizes aspartimide formation better than bulkier tert-butyl variants, ensuring higher yield and chiral purity. Proven in enzymatic synthesis of aspartame precursors (>70% yield with alcalase), it enables safer, HF-free SPPS when paired with acid-labile linkers. Ideal for complex, stereochemically demanding peptides and industrial-scale manufacturing where robust, well-characterized chemistry is non-negotiable. Available in high purity (≥98%) from trusted suppliers.

Molecular Formula C13H15NO6
Molecular Weight 281.264
CAS No. 3160-47-2; 374816-32-7; 91103-47-8
Cat. No. B3005506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Asp(OMe)-OH
CAS3160-47-2; 374816-32-7; 91103-47-8
Molecular FormulaC13H15NO6
Molecular Weight281.264
Structural Identifiers
SMILESCOC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C13H15NO6/c1-19-11(15)7-10(12(16)17)14-13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18)(H,16,17)/t10-/m0/s1
InChIKeyPHMBNDDHIBIDRQ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Z-Asp(OMe)-OH: Procurement-Qualified Beta-Methyl Aspartate Building Block for Orthogonal Peptide Synthesis


Z-Asp(OMe)-OH (CAS: 3160-47-2; also known as N-Cbz-L-aspartic acid 4-methyl ester) is a protected L-aspartic acid derivative characterized by a benzyloxycarbonyl (Z) group on the alpha-amino functionality and a methyl ester (OMe) group on the beta-carboxyl side chain . This compound serves as a fundamental building block in both solution-phase and solid-phase peptide synthesis (SPPS), valued for its orthogonal protection strategy, which enables selective deprotection and functionalization under defined reaction conditions . With a molecular weight of 281.26 g/mol and a typical purity of ≥98.0% (TLC), Z-Asp(OMe)-OH is a staple in the synthesis of complex peptides and pharmaceutical intermediates .

Why Z-Asp(OMe)-OH Cannot Be Casually Replaced with Other Aspartate Derivatives in Critical Peptide Syntheses


The performance of protected aspartic acid derivatives in peptide synthesis is exquisitely sensitive to the nature and position of the protective groups, which dictate orthogonal compatibility, side-reaction liability, and overall synthetic efficiency [1]. Generic substitution of Z-Asp(OMe)-OH with close analogs—such as Fmoc-Asp(OMe)-OH, Boc-Asp(OMe)-OH, Z-Asp(OtBu)-OH, or Z-Asp(OBzl)-OH—can catastrophically disrupt established synthesis protocols, as each variant exhibits a unique deprotection profile, susceptibility to aspartimide formation, and compatibility with other protecting group schemes [2]. Even subtle changes, like replacing the methyl ester with a tert-butyl ester, can introduce significant problems; the smaller steric bulk of the methyl ester in Z-Asp(OMe)-OH, while not as protective against aspartimide as bulkier groups, confers greater resistance to racemization during activation and coupling steps [3]. Consequently, the choice of aspartate building block is not a matter of trivial interchangeability but a critical determinant of synthetic yield, purity, and project timeline [4].

Z-Asp(OMe)-OH Technical Differentiation: Quantified Evidence for Informed Procurement


Orthogonal Protection Strategy: Z/OMe System vs. Boc/Bzl and Fmoc/tBu Schemes for SPPS

Z-Asp(OMe)-OH, as a component of the Z/Bzl protection strategy, enables a truly orthogonal protection scheme when paired with appropriate resin linkers and side-chain protecting groups, offering a distinct operational advantage over Boc/Bzl systems. While Boc/Bzl schemes rely on a gradient of acid lability—where Boc is removed by moderate TFA and Bzl groups require hazardous strong acids like HF—the Z group in Z-Asp(OMe)-OH is stable to acids but cleaved by catalytic hydrogenation . This true orthogonality eliminates the need for toxic HF in final cleavage, enhancing laboratory safety and broadening the choice of compatible peptide sequences [1]. The Fmoc strategy, while also orthogonal, is often the default for SPPS automation; however, Z-based building blocks remain indispensable for solution-phase syntheses and specific enzymatic transformations where Fmoc's base-labile nature is a liability [2].

Solid-Phase Peptide Synthesis Protecting Group Orthogonality SPPS Workflow Optimization

Enzymatic Peptide Synthesis Efficiency: Z-Asp(OMe)-OH as an Acyl Donor in Alcalase-Catalyzed Tripeptide Formation

In a controlled chemo-enzymatic synthesis of the thymopentin precursor tripeptide Z-Asp-Val-Tyr-OH, Z-Asp(OMe)-OH functioned as an effective acyl donor when coupled with the dipeptide Val-Tyr-OH using industrial alkaline protease Alcalase [1]. Under optimized conditions of pH 10.0, 35°C, and an acetonitrile/buffer (85:15 v/v) system, the tripeptide was obtained in yields exceeding 70% within a 2.5-hour reaction time [2]. This performance underscores Z-Asp(OMe)-OH's utility in kinetically controlled enzymatic syntheses, a domain where its Z/OMe protection scheme is particularly advantageous due to its stability under the aqueous-organic and slightly basic conditions required for protease activity, in contrast to base-labile Fmoc analogs [3].

Chemoenzymatic Peptide Synthesis Biocatalysis Thymopentin Precursor

Resistance to Racemization: Z-Protected Amino Acids vs. Tfa-Protected Analogs

The Z protecting group on Z-Asp(OMe)-OH confers a distinct advantage over other N-protecting groups by providing robust resistance to racemization during amino acid activation and subsequent coupling steps [1]. This is in stark contrast to the trifluoroacetyl (Tfa) protecting group, which, despite its easy removal under mild basic conditions, is notoriously prone to causing racemization during activation and can even induce peptide chain cleavage during alkaline hydrolysis, thereby severely limiting its utility in complex syntheses [2]. The Z group's ability to stabilize the activated intermediate, often by facilitating crystallization of the activated amino acid, is a key factor in maintaining high enantiomeric purity throughout the peptide assembly process [3].

Racemization Prevention Amino Acid Activation Peptide Coupling

Regioselective Beta-Carboxyl Protection: Z-Asp(OMe)-OH vs. Alpha-Methyl Ester Isomers

Z-Asp(OMe)-OH, with its methyl ester specifically positioned on the beta-carboxyl group of aspartic acid, is fundamentally distinct from its alpha-methyl ester isomer, Z-L-aspartic acid alpha-methyl ester (CAS: 4668-42-2) . This regiochemistry is critical: the free alpha-carboxyl group in Z-Asp(OMe)-OH is the intended site for activation and coupling during peptide chain elongation, while the beta-carboxyl remains protected until a later, orthogonal deprotection step . In contrast, the alpha-methyl ester isomer would lead to opposite reactivity, directing coupling to the beta-carboxyl and leaving the alpha-position protected. While no direct quantitative yield comparison of the two isomers in identical coupling reactions was found in the search corpus, the chemical rationale for choosing the correct regioisomer is absolute; selecting the wrong isomer would fundamentally alter the intended peptide sequence and synthesis plan, leading to project failure .

Regioselective Synthesis Carboxyl Protection SPPS Coupling Specificity

Stability and Handling: Defined Physical Properties for Quality Assurance

Procurement of Z-Asp(OMe)-OH is supported by well-defined, verifiable physical properties that ensure batch-to-batch consistency and facilitate quality control. The compound has a reported melting point of 98°C , an optical rotation range of -26° to -32° (c=1, DMF) , and a purity specification of ≥98.0% (TLC) for research-grade material . These parameters are critical for validating the identity and purity of the incoming material against certificate of analysis (CoA) documentation, a standard practice in regulated industrial and academic settings. While not a direct performance comparator, these defined metrics are a baseline requirement for any candidate building block and provide a concrete, non-subjective basis for assessing supplier quality.

Quality Control Analytical Specification Material Handling

Z-Asp(OMe)-OH: Optimal Procurement Use Cases for Peptide Synthesis Workflows


Chemoenzymatic Synthesis of Bioactive Peptide Precursors

Z-Asp(OMe)-OH is a premier building block for chemoenzymatic strategies, where its Z/OMe protection scheme is compatible with the aqueous-organic solvent systems and mild-to-slightly-basic pH conditions required for many proteases. As demonstrated by the >70% yield in the alcalase-catalyzed synthesis of the thymopentin precursor Z-Asp-Val-Tyr-OH, this compound enables efficient, kinetically controlled peptide bond formation that is often challenging or impossible with base-labile Fmoc analogs [1].

Solution-Phase Peptide Synthesis of Short, Complex Peptides

For the solution-phase synthesis of short, structurally complex, or stereochemically demanding peptides, Z-Asp(OMe)-OH offers distinct advantages. The Z group's resistance to racemization during activation ensures high chiral purity throughout the synthesis [2], while its orthogonal stability to acids allows for the use of acid-labile side-chain protecting groups (e.g., OtBu) without compromising the alpha-amino protection . This is in contrast to Fmoc strategies, which are more commonly applied in solid-phase formats, and Boc strategies, which rely on a gradient of acid lability rather than true orthogonality.

Industrial-Scale Synthesis of Aspartame and Related Sweetener Analogs

The Z-aspartic acid framework, particularly Z-Asp(OMe)-OH, has historical and ongoing industrial relevance as a key intermediate in the enzymatic and chemical synthesis of the artificial sweetener aspartame (L-aspartyl-L-phenylalanine methyl ester) and its analogs. Studies have explored the use of immobilized thermolysin to continuously synthesize Z-Asp-Phe-OMe from Z-Asp and Phe-OMe in organic solvents, achieving stable productivity for over 300 hours [3]. This application highlights Z-Asp(OMe)-OH's value in large-scale, cost-driven manufacturing processes where robust, well-understood chemistry is paramount.

R&D Protocols Requiring HF-Free Final Cleavage from Resin

Laboratories aiming to avoid the extreme toxicity and specialized equipment required for handling anhydrous hydrofluoric acid (HF) will prioritize Z-based building blocks like Z-Asp(OMe)-OH for their solid-phase peptide synthesis. When paired with an appropriate acid-labile linker (e.g., Wang resin), the assembled peptide can be cleaved from the resin under mild acid conditions (e.g., TFA) while the Z group remains intact, to be removed later via safe catalytic hydrogenation [4]. This approach is a critical alternative to Boc/Bzl SPPS, which mandates HF cleavage, and provides a safer, more accessible pathway for peptide synthesis in many academic and industrial settings.

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